molecular formula C20H22NO6- B1676142 Medifoxamine fumarate CAS No. 16604-45-8

Medifoxamine fumarate

Cat. No.: B1676142
CAS No.: 16604-45-8
M. Wt: 373.4 g/mol
InChI Key: CSQUJXBMSDQIKM-WLHGVMLRSA-M
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Description

Medifoxamine fumarate is a monoamine reuptake inhibitor primarily used as an antidepressant. Its molecular formula is C₁₆H₁₉NO₂·C₄H₄O₄ (fumarate salt), and it functions as both a serotonin agonist and dopamine agonist . Pharmacologically, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) while exhibiting moderate affinity for 5-HT₂A and 5-HT₂C receptors (Ki ≈ 1 μM) . Clinically, it is administered orally or intravenously, with an absolute bioavailability of 21% and an elimination half-life of 1.2 hours after intravenous administration .

Properties

CAS No.

16604-45-8

Molecular Formula

C20H22NO6-

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine

InChI

InChI=1S/C16H19NO2.C4H4O4/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15;5-3(6)1-2-4(7)8/h3-12,16H,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CSQUJXBMSDQIKM-WLHGVMLRSA-M

SMILES

CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-]

Appearance

Solid powder

Other CAS No.

16604-45-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

32359-34-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Medifoxamine fumarate;  LG 152;  LG-152;  LG152;  Cledial;  Geraxyl; 

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic and Clinical Efficacy Comparisons

Table 1: Pharmacokinetic Parameters

Compound Bioavailability (%) Half-Life (h) Key Metabolic Pathway
Medifoxamine Fumarate 21 (oral) 1.2 (IV) Hepatic (CYP2D6)
Escitalopram Oxalate ~80 27–32 CYP2C19, 3A4
Fluvoxamine Maleate ~53 15–22 CYP1A2, 2D6

Table 2: Receptor Binding Profiles (Ki Values)

Compound 5-HT Reuptake NE Reuptake 5-HT₂A 5-HT₂C
This compound 1,500 nM Moderate ~1 μM ~1 μM
Clovoxamine Fumarate 10 nM 50 nM 200 nM N/A

Clinical Findings and Tolerability

  • Medifoxamine : Demonstrated efficacy in the Learned Helplessness model (rat) for depression, linked to 5-HT₂C modulation . Combined with clonidine, it showed enhanced efficacy in the Forced Swimming Test .
  • Tianeptine : Superior to placebo in reducing depressive symptoms in meta-analyses, but its hepatotoxicity limits use .
  • Fluvoxamine : Higher gastrointestinal side-effect incidence compared to medifoxamine’s favorable tolerability profile .

Regulatory and Market Status

  • Escitalopram and fluvoxamine are globally marketed, with escitalopram dominating due to its once-daily dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medifoxamine fumarate
Reactant of Route 2
Medifoxamine fumarate

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